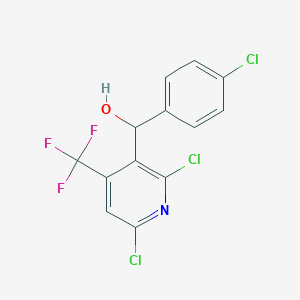
(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol
説明
The compound contains a phenyl group (a benzene ring minus one hydrogen), which is a common motif in organic chemistry and is often involved in π-π stacking interactions . The compound also contains a pyridinyl group, which is a basic aromatic heterocycle that often participates in coordination chemistry . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and acidity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chloro and trifluoromethyl groups, and the formation of the methanol group . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of the compound would be influenced by the aromatic rings and the electron-withdrawing trifluoromethyl group . These features could affect the compound’s conformation, as well as its electronic and steric properties .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The phenyl and pyridinyl groups could engage in electrophilic aromatic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Molecular Structure and Synthetic Applications
- The study of isomorphous structures reveals the adherence to the chlorine-methyl exchange rule, highlighting the compound's significance in understanding structural isomorphism and disorder within crystal structures (Rajni Swamy et al., 2013).
- Research on molecular structure, spectroscopic, and quantum chemical aspects of similar compounds demonstrates their antimicrobial potential and provides insight into molecular interactions, charge transfer, and stability (Sivakumar et al., 2021).
- Investigations into novel pyrazoline derivatives for anti-inflammatory and antibacterial applications underline the compound's role in developing new therapeutic agents. Microwave-assisted synthesis methods offer advantages in yield and environmental friendliness (Ravula et al., 2016).
Biological Implications and Catalytic Efficiency
- The production of enantiomerically pure forms of similar compounds using biocatalysts like Lactobacillus paracasei showcases the potential for creating analgesics and other pharmacologically active molecules in a highly selective manner (Şahin et al., 2019).
- Whole-cell biocatalytic synthesis in a liquid-liquid biphasic microreaction system points to innovative approaches for synthesizing chiral intermediates with high efficiency and environmental benefits (Chen et al., 2021).
Additional Insights
- The exploration of pincer (Se,N,Se) ligands and their palladium complexes emphasizes the compound's utility in catalytic applications, including the Heck reaction, showcasing its potential in organic synthesis and pharmaceutical manufacturing (Das et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-3-1-6(2-4-7)11(21)10-8(13(17,18)19)5-9(15)20-12(10)16/h1-5,11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBTJZWSGHTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149557 | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol | |
CAS RN |
1311279-55-6 | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



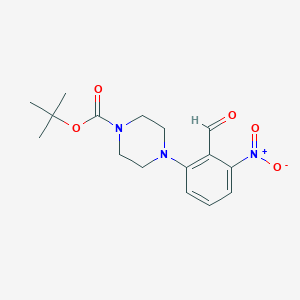
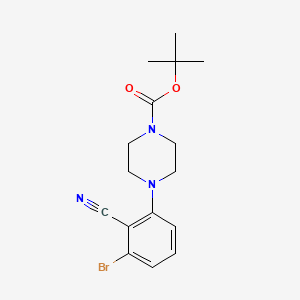
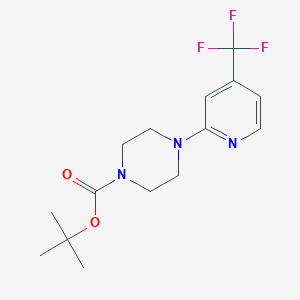
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
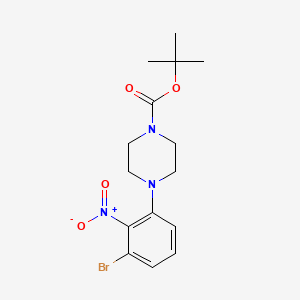
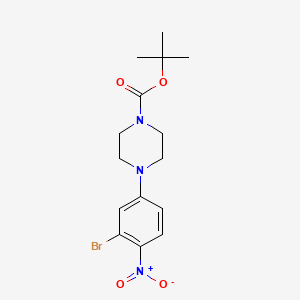
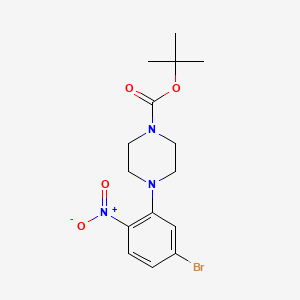
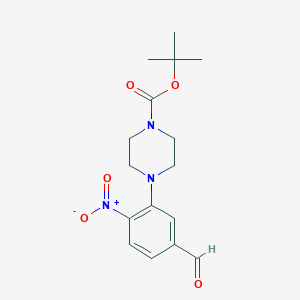
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)